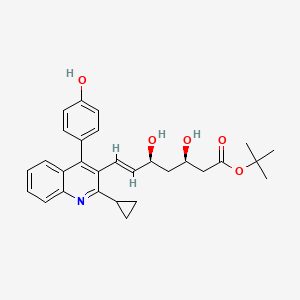
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The key steps may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the hydroxyphenyl group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline.
Formation of the heptenoate chain: This step may involve aldol condensation followed by reduction and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the heptenoate chain can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated heptanoate ester.
Substitution: Nitro or halogenated derivatives of the hydroxyphenyl group.
科学的研究の応用
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Industry: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting gene expression, while the hydroxyphenyl group could participate in hydrogen bonding with biological targets.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Cyclopropyl-containing compounds: Molecules like cyclopropylamine, which is used in medicinal chemistry.
Hydroxyphenyl derivatives: Compounds like hydroxytyrosol, which is found in olive oil and has antioxidant properties.
Uniqueness
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is unique due to its combination of a quinoline core, a cyclopropyl group, and a hydroxyphenyl moiety, which together confer distinct chemical and biological properties.
特性
分子式 |
C29H33NO5 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H33NO5/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(31)13-11-18)23-6-4-5-7-25(23)30-28(24)19-8-9-19/h4-7,10-15,19,21-22,31-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |
InChIキー |
LFJLJLBHMKOXGJ-UQECUQMJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O |
正規SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


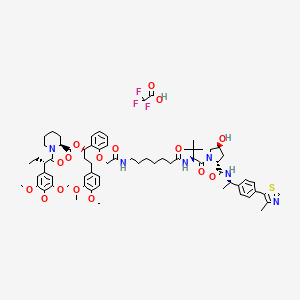
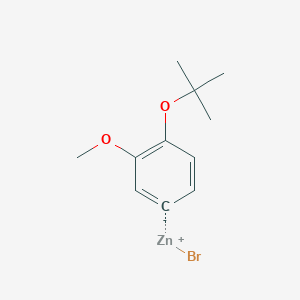
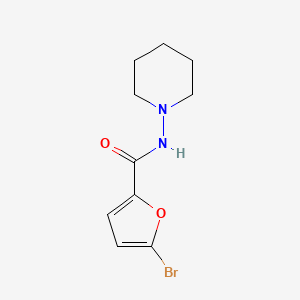


![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
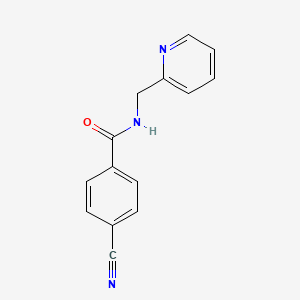
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
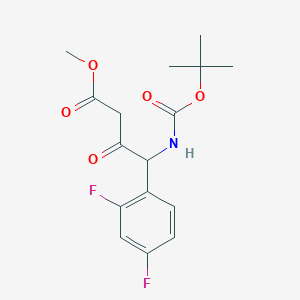
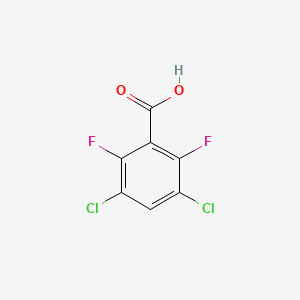
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)



